(-)-3-Methylhexane
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Overview
Description
(-)-3-Methylhexane: is an organic compound belonging to the class of alkanes. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound is characterized by a six-carbon chain with a methyl group attached to the third carbon atom. Its molecular formula is C7H16, and it is commonly used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-3-Methylhexane can be achieved through several methods. One common approach involves the alkylation of hexane with a methylating agent under controlled conditions. This process typically requires a catalyst, such as aluminum chloride (AlCl3), to facilitate the reaction. The reaction is carried out at a temperature range of 0-50°C to ensure optimal yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 3-methylhexene. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation reaction converts the double bond in 3-methylhexene to a single bond, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions: (-)-3-Methylhexane undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents, such as potassium permanganate (KMnO4), this compound can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alkanes.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of halogenating agents like chlorine (Cl2) or bromine (Br2) under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
Chemistry: (-)-3-Methylhexane is used as a reference compound in stereochemical studies due to its chiral nature. It serves as a model compound for understanding the behavior of chiral molecules in various chemical reactions.
Biology: In biological research, this compound is utilized to study the effects of chiral compounds on biological systems. It helps in understanding the interactions between chiral molecules and biological receptors.
Medicine: Although not directly used as a drug, this compound is employed in pharmaceutical research to investigate the pharmacokinetics and pharmacodynamics of chiral drugs. It aids in the development of enantiomerically pure drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the synthesis of other organic compounds. Its unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (-)-3-Methylhexane primarily involves its interaction with molecular targets through non-covalent interactions. The compound can bind to specific receptors or enzymes, influencing their activity. The chiral nature of this compound allows it to exhibit enantioselective interactions, where one enantiomer may have a different biological effect compared to the other. These interactions can modulate various biochemical pathways, leading to specific physiological responses.
Comparison with Similar Compounds
3-Methylpentane: A five-carbon chain with a methyl group on the third carbon.
2-Methylhexane: A six-carbon chain with a methyl group on the second carbon.
4-Methylhexane: A six-carbon chain with a methyl group on the fourth carbon.
Uniqueness of (-)-3-Methylhexane: this compound is unique due to its specific chiral center at the third carbon atom. This chiral center imparts distinct stereochemical properties, making it valuable in stereochemical and enantioselective studies. Unlike its similar compounds, this compound’s chiral nature allows it to interact differently with biological systems and chemical reagents, leading to unique applications and effects.
Properties
CAS No. |
78918-91-9 |
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Molecular Formula |
C7H16 |
Molecular Weight |
100.20 g/mol |
IUPAC Name |
(3R)-3-methylhexane |
InChI |
InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
VLJXXKKOSFGPHI-SSDOTTSWSA-N |
Isomeric SMILES |
CCC[C@H](C)CC |
Canonical SMILES |
CCCC(C)CC |
Origin of Product |
United States |
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